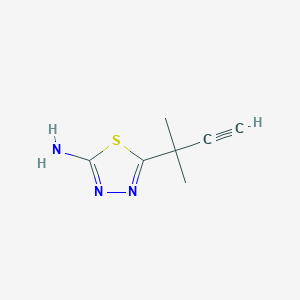
2-Chloro-6-morpholinonicotinic acid
Descripción general
Descripción
2-Chloro-6-morpholinonicotinic acid, also known as CMNA, is a synthetic compound . It has a molecular weight of 242.66 . The IUPAC name for this compound is 2-chloro-6-(4-morpholinyl)nicotinic acid .
Synthesis Analysis
The synthesis of 2-Chloro-6-morpholinonicotinic acid involves a three-step process that includes esterification, nucleophilic substitution, and hydrolysis . The total yield of the three steps is reported to be 93% .Molecular Structure Analysis
The InChI code for 2-Chloro-6-morpholinonicotinic acid is 1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-6-morpholinonicotinic acid is a white to yellow solid . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-Chloro-6-morpholinonicotinic acid is a derivative of nicotinic acid, which is a vital vitamin involved in many essential processes within living organisms . This compound is a significant pharmaceutical product . Its derivatives have shown high efficacy in treating many diseases such as pneumonia, kidney diseases, and some have proven effective against Alzheimer’s disease .
Anti-Inflammatory and Analgesic Efficacy
Some 2-substituted aryl derivatives of nicotinic acid, including 2-Chloronicotinic acid, have demonstrated anti-inflammatory and analgesic efficacy . This makes them suitable for use within this class of drugs .
Cardiovascular Applications
Nicotinic acid derivatives, including 2-Chloro-6-morpholinonicotinic acid, have been used to reduce high levels of fats in the blood . They have a greater ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Antibiotic Synthesis
2-Chloronicotinic acid and its derivatives are important intermediates for the synthesis of medical antibiotics . They play a crucial role in the production of these life-saving drugs .
Herbicide and Insecticide Synthesis
These compounds are also used in the synthesis of insecticides and herbicides . This makes them valuable in the agricultural industry for pest control .
Synthesis of Pranoprofen and Diflufenican
2-Chloronicotinic acid and its derivatives are used in the synthesis of pranoprofen and diflufenican . These are pharmaceutical products produced according to local academies of international scientific potential .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBVDIXOZASRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-morpholinonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)


![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)






![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)
![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)

